molecular formula C19H26N2O B12793621 2-(Nonan-5-yl)-3-phenoxypyrazine CAS No. 5008-87-7

2-(Nonan-5-yl)-3-phenoxypyrazine

Cat. No.: B12793621
CAS No.: 5008-87-7
M. Wt: 298.4 g/mol
InChI Key: REXJSXHTXGTZTJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-9-hydroxyellipticine involves several steps, starting from commercially available precursors. The key steps include:

    Formation of the Ellipticine Core: This is typically achieved through a series of cyclization reactions.

    Introduction of the Hydroxy Group: This step involves selective hydroxylation at the 9-position of the ellipticine core.

    Methylation: The final step is the methylation at the 2-position.

The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of 2-Methyl-9-hydroxyellipticine follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-9-hydroxyellipticine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Various substituents can be introduced at different positions on the ellipticine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic and nucleophilic reagents are used under controlled conditions to introduce various substituents.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted ellipticines, each with unique biological activities.

Scientific Research Applications

2-Methyl-9-hydroxyellipticine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study DNA-binding properties and the inhibition of topoisomerase I.

    Biology: The compound is used to investigate the mechanisms of DNA damage and repair.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The primary mechanism of action of 2-Methyl-9-hydroxyellipticine involves its ability to intercalate into DNA and inhibit topoisomerase I. This enzyme is essential for DNA replication and transcription. By inhibiting topoisomerase I, the compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Ellipticine: The parent compound with similar DNA-binding properties but different pharmacokinetics.

    9-Hydroxyellipticine: Lacks the methyl group at the 2-position, leading to different biological activity.

    2-Methyl-ellipticine: Lacks the hydroxy group at the 9-position, affecting its DNA-binding affinity.

Uniqueness

2-Methyl-9-hydroxyellipticine is unique due to the presence of both the methyl group at the 2-position and the hydroxy group at the 9-position. This combination enhances its DNA-binding affinity and topoisomerase I inhibition, making it a potent antitumor agent compared to its analogs.

Properties

CAS No.

5008-87-7

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

2-nonan-5-yl-3-phenoxypyrazine

InChI

InChI=1S/C19H26N2O/c1-3-5-10-16(11-6-4-2)18-19(21-15-14-20-18)22-17-12-8-7-9-13-17/h7-9,12-16H,3-6,10-11H2,1-2H3

InChI Key

REXJSXHTXGTZTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)C1=NC=CN=C1OC2=CC=CC=C2

Origin of Product

United States

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